molecular formula C14H11BrN2O B168643 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine CAS No. 109388-59-2

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine

Cat. No. B168643
Key on ui cas rn: 109388-59-2
M. Wt: 303.15 g/mol
InChI Key: MNOURXQMSYWOFL-UHFFFAOYSA-N
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Patent
US08569306B2

Procedure details

To a solution of 8-benzyloxy-imidazo[1,2-a]pyridine (25.46 g) in EtOH (250 mL) was added Br2 (7.03 mL) in water (7 mL) dropwise at RT. The resulting dark orange suspension was stirred at RT for 1 h. The reaction mixture was diluted with NaOH (90 mL, 1 N) and extracted with DCM. The organic layer was dried over Na2SO4, filtered, and concentrated. The product crashed in the column and tubing during attempted purification. Recovered product provided 8-benzyloxy-3-bromo-imidazo[1,2-a]pyridine (21 g).
Quantity
25.46 g
Type
reactant
Reaction Step One
Name
Quantity
7.03 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]2[N:11]([CH:15]=[CH:16][N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:18]Br>CCO.O.[OH-].[Na+]>[CH2:1]([O:8][C:9]1[C:10]2[N:11]([C:15]([Br:18])=[CH:16][N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
25.46 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=CN2
Name
Quantity
7.03 mL
Type
reactant
Smiles
BrBr
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark orange suspension was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=CN2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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